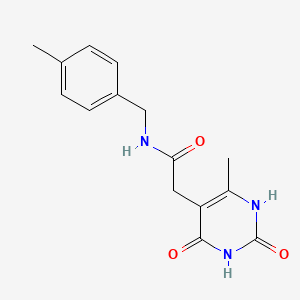

2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzyl)acetamide

Description

2-(6-Methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzyl)acetamide (CAS: 1170214-23-9; molecular formula: C₁₄H₁₅N₃O₃) is a heterocyclic acetamide derivative featuring a 6-methyl-2,4-dioxo-tetrahydropyrimidinyl core linked to an N-(4-methylbenzyl) group. Its structural uniqueness lies in the substitution pattern: the pyrimidine ring is substituted at position 5 with an acetamide moiety, while the benzyl group at the amide nitrogen introduces lipophilic character.

Properties

IUPAC Name |

2-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)-N-[(4-methylphenyl)methyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O3/c1-9-3-5-11(6-4-9)8-16-13(19)7-12-10(2)17-15(21)18-14(12)20/h3-6H,7-8H2,1-2H3,(H,16,19)(H2,17,18,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXSOYAHUJMISBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)CNC(=O)CC2=C(NC(=O)NC2=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzyl)acetamide is a pyrimidine derivative that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and therapeutic implications based on available literature.

Synthesis

The synthesis of this compound typically involves the cyclocondensation of 6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with various acylating agents. The reaction conditions often include the use of solvents like ethanol and catalysts like sodium acetate to enhance yield and purity. The molecular structure can be characterized using techniques such as NMR and mass spectrometry to confirm the desired functional groups.

Antimicrobial Properties

Research has indicated that compounds similar to This compound exhibit significant antimicrobial activity. For instance, derivatives of tetrahydropyrimidines have been tested against various bacterial strains such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting growth at low concentrations .

Antitumor Activity

In vitro studies have demonstrated that certain pyrimidine derivatives possess antitumor properties. These compounds have been evaluated against human cancer cell lines including Mia PaCa-2 and HepG2. The structure-activity relationship (SAR) suggests that modifications in the side chains can enhance cytotoxic effects against these cell lines .

Enzyme Inhibition

The compound has also been studied for its potential as an inhibitor of myeloperoxidase (MPO), an enzyme linked to inflammatory diseases. Inhibitors of MPO can have therapeutic implications in conditions such as vasculitis and cardiovascular diseases. The mechanism involves covalent bonding with the enzyme leading to irreversible inhibition .

Preclinical Evaluations

A notable study focused on the preclinical evaluation of a closely related compound (PF-06282999), which demonstrated robust inhibition of MPO activity in vivo. This study highlighted the importance of structural modifications in enhancing selectivity and potency against MPO compared to other peroxidases. Such findings suggest that similar structural frameworks in This compound could yield effective inhibitors for therapeutic use .

Structure-Activity Relationship (SAR)

The SAR studies conducted on related compounds provide insights into how variations in the chemical structure influence biological activity. For example, increasing the hydrophobicity of substituents on the pyrimidine ring has been correlated with enhanced antitumor efficacy .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C13H14N4O3 |

| Molecular Weight | 258.27 g/mol |

| Antimicrobial Activity | Effective against E. coli and S. aureus |

| Antitumor Activity | IC50 values < 20 µM against Mia PaCa-2 |

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that derivatives of tetrahydropyrimidine compounds exhibit promising antimicrobial properties. For instance, studies have shown that compounds with similar structural motifs can inhibit the growth of various bacterial strains and fungi. The presence of the 2,4-dioxo group is critical for enhancing the biological activity against pathogens .

Antitumor Properties : Several studies have reported that tetrahydropyrimidine derivatives can induce apoptosis in cancer cells. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and survival. For example, compounds structurally related to 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzyl)acetamide have been evaluated for their efficacy against various cancer cell lines .

Enzyme Inhibition : This compound may also serve as a potential inhibitor of certain enzymes involved in metabolic pathways. Its ability to interact with enzyme active sites can lead to the development of new therapeutic agents targeting metabolic disorders .

Pharmacological Applications

Anti-inflammatory Effects : Research has suggested that tetrahydropyrimidine derivatives possess anti-inflammatory properties. These compounds may inhibit the production of pro-inflammatory cytokines and mediators, making them candidates for treating inflammatory diseases .

Neurological Implications : Some studies indicate that compounds with similar structures can cross the blood-brain barrier and exhibit neuroprotective effects. This property opens avenues for exploring their use in neurodegenerative diseases like Alzheimer’s or Parkinson’s disease .

Materials Science

Polymer Chemistry : The incorporation of tetrahydropyrimidine derivatives into polymer matrices has been investigated for creating novel materials with enhanced mechanical properties and thermal stability. These materials could find applications in coatings, adhesives, and composites .

Data Table: Summary of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medicinal Chemistry | Antimicrobial Activity | Inhibits growth of bacteria and fungi |

| Antitumor Properties | Induces apoptosis in cancer cells | |

| Enzyme Inhibition | Potential inhibitors for metabolic enzymes | |

| Pharmacology | Anti-inflammatory Effects | Reduces production of inflammatory mediators |

| Neurological Implications | Neuroprotective effects in models of neurodegeneration | |

| Materials Science | Polymer Chemistry | Enhances mechanical properties in polymers |

Case Studies

- Antimicrobial Activity Study : A recent study evaluated a series of tetrahydropyrimidine derivatives against common bacterial pathogens. The results indicated that modifications at the 5-position significantly enhanced antimicrobial efficacy compared to unmodified compounds .

- Antitumor Mechanism Investigation : A research team explored the apoptotic effects of a related compound on breast cancer cell lines. They found that treatment with the compound led to increased markers of apoptosis and decreased cell viability through caspase activation pathways .

- Neuroprotective Effects Assessment : In a preclinical model of Alzheimer’s disease, a derivative demonstrated reduced amyloid-beta plaque formation and improved cognitive function in treated animals compared to controls .

Comparison with Similar Compounds

Substituent Modifications on the Pyrimidine Ring

- Target Compound : Features a 6-methyl group and 2,4-dioxo substituents on the tetrahydropyrimidine ring. The N-(4-methylbenzyl)acetamide group enhances aromatic interactions and solubility .

- Compound 27 (): 1-Isopropyl substitution on the pyrimidine ring, with a 2-(4-acetylaminophenyl)acetamide side chain. Synthesized via alkylation of the parent amide with i-PrI under argon, achieving 71% yield .

- Compound 34 (): 3-Ethyl substitution and 2-phenoxyacetamide side chain. Synthesized in 88% yield using K₂CO₃-mediated coupling .

Modifications to the Amide Side Chain

- Compound 28 (): Contains a 1-butyl group on the pyrimidine and a 4-acetylaminophenylacetamide chain. Synthesized via alkylation with BuI, yielding a product with a melting point (mp) of >250°C .

- Compound 5.12 () : Features a thioether linkage (2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio] group) and N-benzyl substitution. Exhibits a lower mp (196°C) compared to the target compound, likely due to reduced hydrogen bonding from the thioether .

Physicochemical Properties

Key Observations :

- Higher melting points (>250°C) are observed in compounds with rigid aromatic side chains (e.g., 27 and 34) due to enhanced crystallinity and intermolecular hydrogen bonding.

- The target compound’s 4-methylbenzyl group may improve membrane permeability compared to AAMU (a caffeine metabolite lacking the benzyl group) .

Q & A

Q. What are the optimal synthetic routes for 2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)-N-(4-methylbenzyl)acetamide?

Answer: The synthesis typically involves multi-step protocols:

- Step 1: Formation of the tetrahydropyrimidinone core via cyclization of urea derivatives with β-ketoesters under acidic or basic conditions.

- Step 2: Functionalization at the 5-position using alkylation or nucleophilic substitution.

- Step 3: Coupling with N-(4-methylbenzyl)acetamide via amide bond formation, often employing carbodiimide-based coupling agents (e.g., EDC/HOBt) in anhydrous solvents like dimethylformamide (DMF) .

- Critical Parameters: Temperature control (60–80°C for cyclization steps), pH adjustment (neutral for coupling), and solvent selection (DMF for solubility, dichloromethane for phase separation) to minimize side reactions .

Q. How can researchers confirm the structural integrity and purity of this compound?

Answer:

- Spectroscopic Analysis:

- NMR: ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at C6 and benzyl protons). Key shifts: δ 2.3–2.5 ppm (methyl groups), δ 7.1–7.3 ppm (aromatic protons) .

- IR: Peaks at ~1650–1700 cm⁻¹ (C=O stretching of acetamide and pyrimidinone) .

- Chromatographic Purity: HPLC with a C18 column (mobile phase: acetonitrile/water gradient) to ensure >95% purity. Retention times should align with reference standards .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved?

Answer: Discrepancies in activity (e.g., kinase inhibition vs. cytotoxicity) may arise from:

- Assay Variability: Standardize protocols (e.g., ATP concentration in kinase assays) and use isogenic cell lines.

- Structural Analog Analysis: Compare with derivatives (e.g., chlorine vs. methyl substitutions; see Table 1) to identify critical pharmacophores .

- Computational Modeling: Molecular docking (e.g., AutoDock Vina) to predict binding modes to targets like EGFR or COX-2, followed by mutagenesis studies to validate interactions .

Q. Table 1: SAR of Key Derivatives

| Substituent (R) | Biological Activity | Key Finding |

|---|---|---|

| 4-Methylbenzyl | Kinase inhibition | Optimal steric fit |

| 4-Chlorobenzyl | Anti-inflammatory | Enhanced H-bonding |

| Cyclohexyl | Low solubility | Reduced bioavailability |

Q. What methodologies are recommended for studying its interactions with biological targets?

Answer:

- In Vitro Binding Assays:

- Surface Plasmon Resonance (SPR): Immobilize target proteins (e.g., kinases) on a sensor chip to measure real-time binding kinetics (ka/kd) .

- Isothermal Titration Calorimetry (ITC): Quantify thermodynamic parameters (ΔH, ΔS) for ligand-receptor interactions .

- Cellular Studies:

- siRNA Knockdown: Confirm target specificity by correlating activity loss with gene silencing .

- Metabolic Profiling: LC-MS/MS to identify active metabolites in hepatocyte incubations .

Q. How can researchers optimize its pharmacokinetic profile for in vivo studies?

Answer:

- ADME Profiling:

- Solubility: Use PEG-400/water mixtures for oral dosing; measure logP via shake-flask method (target logP <3) .

- Metabolic Stability: Incubate with liver microsomes (human/rat) to identify vulnerable sites (e.g., methyl oxidation).

- Structural Modifications:

- Introduce electron-withdrawing groups (e.g., fluorine) to block CYP450-mediated degradation .

- PEGylate the acetamide moiety to enhance half-life .

Q. What strategies mitigate toxicity observed in preclinical studies?

Answer:

- Toxicity Screening:

- hERG Assay: Patch-clamp electrophysiology to assess cardiac risk .

- Genotoxicity: Ames test for mutagenicity; comet assay for DNA damage .

- Dosage Optimization:

- MTD Studies: Determine maximum tolerated dose in rodents using stepwise escalation (e.g., 10–100 mg/kg) .

- Prodrug Design: Mask reactive groups (e.g., ester prodrugs for controlled release) .

Q. How does stereochemistry influence its bioactivity?

Answer:

- Chiral Resolution: Use chiral HPLC (e.g., Chiralpak AD-H column) to separate enantiomers.

- Activity Comparison: Test R/S isomers in enzyme assays (e.g., IC50 differences >10-fold indicate stereospecificity) .

- Crystallography: Co-crystallize with targets (e.g., COX-2) to resolve binding conformations .

Q. What computational tools predict its off-target effects?

Answer:

- PharmaDB Screening: Use databases like ChEMBL to identify structurally related compounds with known off-target profiles .

- Machine Learning: Train models on ToxCast data to predict hepatotoxicity or nephrotoxicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.